molecular formula C10H10ClN5S B11501404 1-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea

1-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea

Cat. No.: B11501404
M. Wt: 267.74 g/mol
InChI Key: GBNHAENILDIMGQ-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as agriculture, medicine, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 4H-1,2,4-triazole-4-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea would depend on its specific application. Generally, thioureas can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and covalent interactions. The triazole ring may also play a role in binding to specific biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea
  • 1-(2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea
  • 1-(3-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)thiourea

Uniqueness

1-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea is unique due to the specific substitution pattern on the phenyl ring and the presence of both the triazole and thiourea groups. This combination of functional groups can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H10ClN5S

Molecular Weight

267.74 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(1,2,4-triazol-4-yl)thiourea

InChI

InChI=1S/C10H10ClN5S/c1-7-8(11)3-2-4-9(7)14-10(17)15-16-5-12-13-6-16/h2-6H,1H3,(H2,14,15,17)

InChI Key

GBNHAENILDIMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NN2C=NN=C2

Origin of Product

United States

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